

# Application Notes and Protocols: N-Phenylphthalimide as a Chemical Intermediate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **N-Phenylphthalimide** (C<sub>14</sub>H<sub>9</sub>NO<sub>2</sub>), a pivotal chemical intermediate in organic synthesis. We delve into its primary applications, detailed experimental protocols for its synthesis, and its role as a scaffold in the development of biologically active molecules.

### Introduction

**N-Phenylphthalimide** is an aromatic imide consisting of a phthalimide core substituted with a phenyl group at the nitrogen atom.[1] With a molecular weight of 223.23 g/mol, this planar, bicyclic aromatic system is a versatile building block in medicinal chemistry, agrochemicals, and materials science.[1][2] Its rigid structure and the electron-withdrawing nature of the phthalimide ring contribute to favorable pharmacokinetic properties, making it a privileged scaffold in drug design.[3]

# **Key Applications in Organic Synthesis**

**N-Phenylphthalimide** serves as a crucial precursor and structural motif in several areas of chemical synthesis.

 Scaffold for Biologically Active Compounds: The N-phenylphthalimide core is central to the development of various therapeutic and commercial agents. Derivatives have shown significant potential as:



- Enzyme Inhibitors: Certain derivatives are potent inhibitors of alpha-glucosidase, an enzyme linked to diabetes management. For instance, N-(2,4-dinitrophenyl)phthalimide has an IC50 value of 0.158 mM against yeast alpha-glucosidase.[1][4]
- Herbicides: As protoporphyrinogen oxidase (PPO) inhibitors, N-phenylphthalimide
   derivatives like Flumioxazin are effective commercial herbicides.[5]
- Antimalarial Agents: Derivatives have been developed that exhibit activity against
   Plasmodium falciparum by inhibiting the cytochrome bc1 complex.[1]
- Antiangiogenic Agents: Analogs have demonstrated the ability to inhibit vascular endothelial growth factor (VEGF) expression, relevant for treating ocular diseases like diabetic retinopathy.[1]
- Anticonvulsants: Some N-phenylphthalimide derivatives have been synthesized and evaluated for their anticonvulsant activity.[6]
- Precursor for Heterocyclic Systems: The phthalimide structure is a common starting point for synthesizing more complex nitrogen-containing heterocyclic compounds.[3]
- Intermediate in the Gabriel Synthesis: While the classic Gabriel synthesis utilizes potassium phthalimide to form primary aliphatic amines from alkyl halides, the study of N-aryl phthalimides like **N-phenylphthalimide** is integral to understanding the scope and limitations of this reaction class.[7][8][9][10] The synthesis of aryl amines via this method is generally not feasible because aryl halides do not readily undergo the required nucleophilic substitution.[10]
- Precursor to Anthranilic Acid Derivatives: Phthalimide itself can be converted to anthranilic
  acid through the Hofmann rearrangement.[11][12] This highlights the potential for the
  phthalimide moiety to be transformed into other valuable chemical structures.

## **Quantitative Data**

The following tables summarize key quantitative data for the synthesis and characterization of **N-Phenylphthalimide**.

Table 1: Comparison of Synthetic Protocols for N-Phenylphthalimide



Entry	Reactant s	Catalyst/ Solvent	Temperat ure (°C)	Time	Yield (%)	Referenc e
1	Phthalic anhydride, Aniline	Acetic Acid	110	30 min	98%	[13]
2	Phthalic anhydride, Aniline	None	140-145	50 min	97%	
3	Phthalic acid, Aniline	Reflux in Ether	Reflux	1 hour	N/A	[14]
4	Phthalic anhydride, Aniline	[Hmim]HS O <sub>4</sub> (Ionic Liquid)	80	30 min	93%	[15]
5	Phthalic anhydride, 1,3- diphenylur ea	None (Thermal)	150-200	4-8 hrs	N/A	[1]

Table 2: Spectroscopic Data for N-Phenylphthalimide

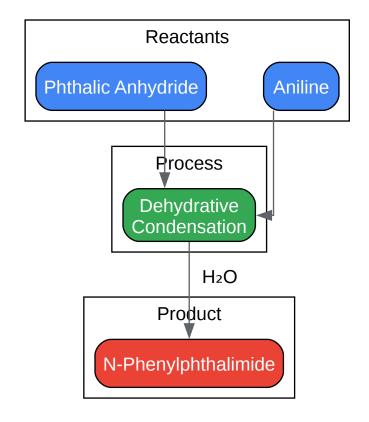


Data Type	Characteristic Peaks	Reference(s)	
¹H NMR (CDCl₃)	δ 7.82–7.95 ppm (m, 4H, phthalimide protons), δ 7.24–7.51 ppm (m, 5H, phenyl protons)	[1][13]	
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 167.3, 131.7, 129.1, 128.1, 126.6, 123.7 ppm	[1]	
IR (cm <sup>-1</sup> )	1770 (C=O, symmetric stretch), 1710 (C=O, asymmetric stretch), 760 & 690 (Aromatic C–H bend)	[1]	
MS (ESI)	m/z: 224 (M+1)	[13][16]	
Melting Point	204–207°C	[1][13]	

### **Visualized Workflows and Mechanisms**

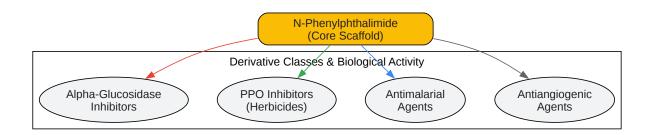
The following diagrams illustrate key synthetic and mechanistic pathways involving **N-Phenylphthalimide**.





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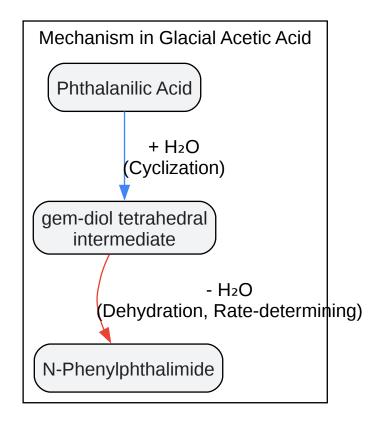
Caption: General synthesis of N-Phenylphthalimide.



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Caption: N-Phenylphthalimide as a scaffold for bioactive molecules.





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Caption: Mechanism of **N-Phenylphthalimide** formation.[1][17]

### **Experimental Protocols**

The following are detailed protocols for the synthesis of **N-Phenylphthalimide**.

Protocol 1: Acetic Acid-Catalyzed Synthesis of N-Phenylphthalimide[13]

This method provides an efficient, high-yield synthesis under mild conditions.

- Materials:
  - Phthalic anhydride (10 mmol)
  - Aniline (10 mmol)
  - Glacial Acetic Acid (5 volumes, e.g., 50 mL for 10 mmol scale)



- Sulphamic acid (10 mol%, optional but improves yield)[13]
- Deionized water
- Ethyl acetate
- Equipment:
  - Round-bottom flask with reflux condenser
  - Magnetic stirrer with heating mantle
  - Büchner funnel and flask for vacuum filtration
  - Beakers
- Procedure:
  - o Combine phthalic anhydride (10 mmol) and aniline (10 mmol) in a round-bottom flask.
  - Add glacial acetic acid (5 volumes).
  - Stir the mixture at 110°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
  - After completion, cool the reaction mixture to room temperature.
  - Pour the cooled mixture into a beaker containing cold deionized water. A solid precipitate will form.
  - Collect the solid product by vacuum filtration using a Büchner funnel.
  - Wash the collected solid with ethyl acetate to remove any unreacted starting materials and impurities.
  - Dry the purified **N-phenylphthalimide** product. The expected product is a white solid.
- Expected Yield: ~98%[13]



#### Protocol 2: Thermal Synthesis of N-Phenylphthalimide (Solvent-Free)

This classical approach avoids the use of solvents.

#### Materials:

- Phthalic anhydride (19 g, ~128 mmol)
- Aniline (14 g, ~150 mmol)
- 10% aqueous potassium carbonate solution
- Deionized water

#### • Equipment:

- Beaker or flask suitable for heating
- Heating mantle or oil bath with temperature control
- Stirring rod
- Büchner funnel and flask for vacuum filtration

#### Procedure:

- In a suitable flask, mix phthalic anhydride (19 g) and aniline (14 g).
- Heat the mixture to 140-145°C for 50 minutes with occasional stirring.
- Allow the reaction mixture to cool slightly until it begins to solidify.
- Carefully add 50 mL of deionized water to the reaction mixture to form a slurry.
- Collect the resulting powder by vacuum filtration.
- Wash the crude product with 50 mL of 10% aqueous potassium carbonate solution to remove any unreacted phthalic anhydride.



- Wash the product again with 100 mL of deionized water.
- Dry the final product to obtain N-phenylphthalimide as a colorless powder.
   Recrystallization from acetic acid can be performed for higher purity.
- Expected Yield: ~97%

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